AS-605240 is a potent, ATP-competitive, and orally active small molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with a reported IC50 of 8 nM. [REFS-1, REFS-2] It is distinguished by its significant selectivity for the γ-isoform over other Class I PI3K isoforms (α, β, and δ). This selectivity makes it a critical tool for researchers aiming to dissect the specific roles of PI3Kγ in leukocyte-mediated physiological and pathological processes, particularly in inflammation, autoimmune diseases, and immuno-oncology, without the confounding effects of pan-PI3K inhibition. [3]
Substituting AS-605240 with broad-spectrum PI3K inhibitors such as LY294002 or Wortmannin is inappropriate for targeted research. These pan-inhibitors block all Class I PI3K isoforms (α, β, δ, γ), making it impossible to attribute observed effects specifically to the γ-isoform, which is predominantly expressed in leukocytes. [1] Using a non-selective inhibitor introduces significant experimental ambiguity, as PI3Kα and PI3Kβ are ubiquitously expressed and central to general cell survival and metabolism. [2] Furthermore, off-target effects of compounds like LY294002 on unrelated kinases such as mTOR and DNA-PK can produce misleading data. [3] For studies requiring clear, reproducible conclusions about the role of PI3Kγ in immune cell function, the isoform selectivity of AS-605240 is a critical, non-negotiable procurement requirement.
In direct head-to-head enzymatic assays, AS-605240 demonstrates potent inhibition of PI3Kγ with an IC50 of 8 nM. Crucially for procurement decisions, it shows marked selectivity over other isoforms, inhibiting PI3Kα at 60 nM, PI3Kβ at 270 nM, and PI3Kδ at 300 nM. [1] This represents a selectivity of 7.5-fold over PI3Kα and over 30-fold for PI3Kβ and PI3Kδ.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | PI3Kγ: 8 nM |
| Comparator Or Baseline | PI3Kα: 60 nM | PI3Kβ: 270 nM | PI3Kδ: 300 nM |
| Quantified Difference | 7.5x more selective for γ vs α; >33x more selective for γ vs β; 37.5x more selective for γ vs δ |
| Conditions | Cell-free enzymatic kinase assay. |
This quantitative selectivity profile ensures that experimental results can be confidently attributed to PI3Kγ inhibition, minimizing confounding data from effects on ubiquitous α and β isoforms.
AS-605240 demonstrates potent activity in a physiologically relevant cellular context by inhibiting C5a-mediated PKB/Akt phosphorylation in RAW264 macrophages with an IC50 of 90 nM. [1] In the same study, the common pan-PI3K inhibitor LY294002 required a concentration of 20 µM (20,000 nM) to achieve a similar effect on PKB phosphorylation in primary monocytes. [1] This highlights the superior targeted potency of AS-605240 in a key immune cell signaling pathway.
| Evidence Dimension | Cellular PKB/Akt Phosphorylation Inhibition (IC50 / Effective Concentration) |
| Target Compound Data | 90 nM (in RAW264 macrophages) |
| Comparator Or Baseline | LY294002: 20,000 nM (in primary monocytes) |
| Quantified Difference | >200-fold higher potency in a relevant cellular context compared to the pan-inhibitor LY294002. |
| Conditions | Inhibition of G-protein-coupled receptor (GPCR)-mediated PKB/Akt phosphorylation in mouse macrophage/monocyte cell lines. |
High cellular potency at a low concentration reduces the risk of off-target effects and toxicity, making it a more reliable and cost-effective tool for cell-based experiments compared to using high concentrations of less specific inhibitors.
Oral administration of AS-605240 at 50 mg/kg substantially reduces clinical and histological signs of joint inflammation in mouse models of rheumatoid arthritis, achieving an effect comparable to that seen in mice with a genetic knockout of PI3Kγ (Pik3cg-/-). [1] Specifically, in a RANTES-induced peritoneal neutrophil recruitment model, AS-605240 demonstrated an ED50 of 9.1 mg/kg. This provides direct evidence of its bioavailability and target engagement in a complex in vivo system, a critical performance attribute not guaranteed by in vitro data alone.
| Evidence Dimension | In Vivo Anti-Inflammatory Efficacy |
| Target Compound Data | ED50 of 9.1 mg/kg (p.o.) for reducing neutrophil recruitment; 50 mg/kg (p.o.) significantly reduces joint inflammation. |
| Comparator Or Baseline | Effects are comparable to genetic knockout of the PI3Kγ gene. |
| Quantified Difference | Not applicable (comparison to genetic model). |
| Conditions | Mouse models of RANTES-induced peritonitis and collagen-induced arthritis. |
Proven oral activity and efficacy in validated animal models provide a strong justification for procurement for preclinical studies, de-risking its use in expensive and labor-intensive in vivo experiments.
For studies aiming to specifically block the migration of neutrophils, macrophages, or other leukocytes in response to chemoattractants without affecting basal cell survival pathways. The high selectivity and demonstrated in vivo efficacy in reducing neutrophil recruitment make AS-605240 the appropriate choice over pan-PI3K inhibitors that would confound the results. [1]
When validating PI3Kγ as a therapeutic target in models of rheumatoid arthritis, lupus, or inflammatory bowel disease. Its proven oral bioavailability and ability to phenocopy the effects of genetic PI3Kγ deletion provide a robust pharmacological tool to establish a clear link between target inhibition and therapeutic effect. [REFS-1, REFS-2]
For cell-based assays using primary neutrophils, monocytes, or macrophages to study downstream signaling events like Akt/PKB phosphorylation. The high cellular potency of AS-605240 allows for its use at low nanomolar concentrations, minimizing the potential for off-target kinase activity and ensuring that observed effects are directly linked to PI3Kγ. [1]
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